Cas no 2680599-06-6 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28285485
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- 2680599-06-6
-
- インチ: 1S/C10H12F3N3O3/c1-5-3-6(2)16(15-5)4-7(8(17)18)14-9(19)10(11,12)13/h3,7H,4H2,1-2H3,(H,14,19)(H,17,18)
- InChIKey: DUARQVRODGMIKL-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C(=O)O)CN1C(C)=CC(C)=N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 279.08307574g/mol
- どういたいしつりょう: 279.08307574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285485-1.0g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 1g |
$813.0 | 2023-05-24 | ||
Enamine | EN300-28285485-0.25g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 0.25g |
$748.0 | 2023-05-24 | ||
Enamine | EN300-28285485-5.0g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 5g |
$2360.0 | 2023-05-24 | ||
Enamine | EN300-28285485-0.1g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 0.1g |
$715.0 | 2023-05-24 | ||
Enamine | EN300-28285485-0.05g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 0.05g |
$683.0 | 2023-05-24 | ||
Enamine | EN300-28285485-2.5g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 2.5g |
$1594.0 | 2023-05-24 | ||
Enamine | EN300-28285485-10.0g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 10g |
$3500.0 | 2023-05-24 | ||
Enamine | EN300-28285485-0.5g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680599-06-6 | 0.5g |
$781.0 | 2023-05-24 |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報
Research Brief on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680599-06-6)
In recent years, the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680599-06-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole and trifluoroacetamido functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of enzyme inhibition and drug development.
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid involves a multi-step process that ensures high yield and purity. Researchers have optimized the reaction conditions to minimize by-products and improve scalability. The compound's structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, which are critical for ensuring its identity and purity in subsequent biological studies.
One of the most notable findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated its efficacy in reducing the activity of key enzymes such as cyclooxygenase-2 (COX-2), which is a well-known target for anti-inflammatory drugs. These findings suggest that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid could serve as a lead compound for the development of new anti-inflammatory agents.
Further investigations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate favorable bioavailability and stability, which are essential for its potential use as a therapeutic agent. However, additional in vivo studies are required to fully understand its safety and efficacy in animal models and, eventually, in humans.
In addition to its anti-inflammatory potential, recent studies have also examined the compound's role in other therapeutic areas. For instance, preliminary data suggest that it may exhibit antimicrobial activity against certain bacterial strains. This opens up new avenues for research into its use as an antibiotic or adjuvant in combination therapies. The versatility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid highlights its importance in the ongoing search for novel bioactive molecules.
Despite these promising findings, challenges remain in the development of this compound. Issues such as solubility, formulation, and potential toxicity need to be addressed in future studies. Researchers are also exploring modifications to the molecule's structure to enhance its activity and reduce any adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 2680599-06-6) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable subject of ongoing research. As studies continue to uncover its full potential, this compound may pave the way for new therapeutic options in inflammation, infection, and beyond.
2680599-06-6 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid) 関連製品
- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)
- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
- 1936710-96-1(1-(2-Methylcyclopropyl)pentane-1,3-dione)
- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)